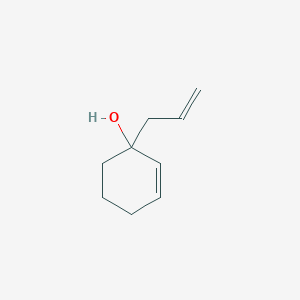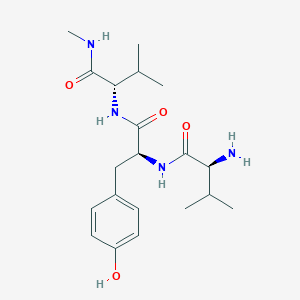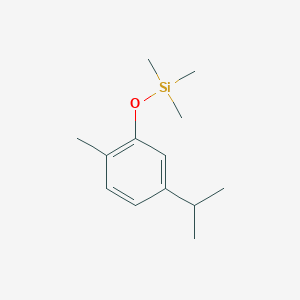![molecular formula C7H7NO2S B14479802 6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione CAS No. 65200-35-3](/img/structure/B14479802.png)
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione is a heterocyclic compound that features a unique bicyclic structure incorporating both a thiazine and a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
化学反応の分析
Types of Reactions
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
科学的研究の応用
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
作用機序
The mechanism of action of 6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Similar in structure but contains a pyridine ring instead of a thiazine ring.
3,6-Dihydro-2H-1,3-thiazine-2-thione: Contains a thiazine ring but differs in the substitution pattern and ring fusion.
Uniqueness
6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its combination of a thiazine and cyclopentane ring makes it a versatile scaffold for various applications .
特性
CAS番号 |
65200-35-3 |
|---|---|
分子式 |
C7H7NO2S |
分子量 |
169.20 g/mol |
IUPAC名 |
6,7-dihydro-5H-cyclopenta[e][1,3]thiazine-2,4-dione |
InChI |
InChI=1S/C7H7NO2S/c9-6-4-2-1-3-5(4)11-7(10)8-6/h1-3H2,(H,8,9,10) |
InChIキー |
KLYYJINLOUFDRT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
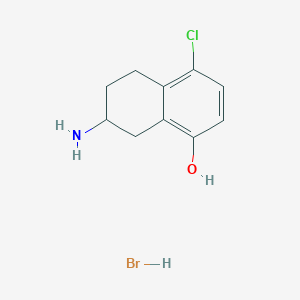

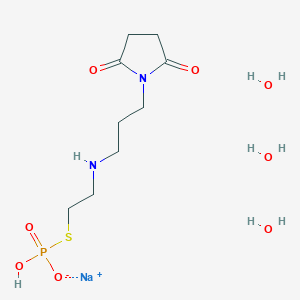
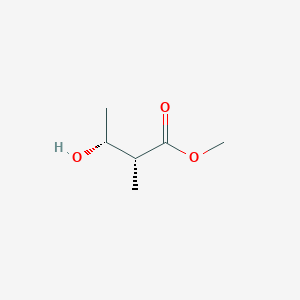


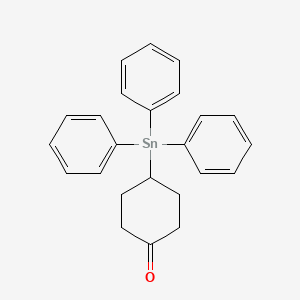
![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)
